3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPENTYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a benzodioxole moiety, a cyclopentyl group, and a quinazoline core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPENTYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized through the reaction of 1,3-benzodioxole with chloromethylation, followed by nitrile formation, hydrolysis, and reduction . The quinazoline core is then constructed through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing the use of hazardous reagents. The use of environmentally friendly solvents and catalysts is also considered to ensure sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPENTYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPENTYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPENTYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition results in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzodioxole moiety and have shown anticancer activity.
Eutylone: A synthetic cathinone with a benzodioxole structure, known for its psychoactive properties.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole moiety, used in research for its stimulant effects.
Uniqueness
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-CYCLOPENTYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a cyclopentyl group, and a quinazoline core
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H21N3O5/c26-20(23-15-3-1-2-4-15)14-6-7-16-17(10-14)24-22(28)25(21(16)27)11-13-5-8-18-19(9-13)30-12-29-18/h5-10,15H,1-4,11-12H2,(H,23,26)(H,24,28) |
InChI Key |
MATRBFVHBFFMMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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